2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide
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Overview
Description
2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide core, a piperidine ring, and methylphenyl groups. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 2-(4-methylphenyl)-2-(piperidin-1-yl)ethylamine in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide
- 2-methyl-N-[2-(4-fluorophenyl)-2-(piperidin-1-yl)ethyl]benzamide
- 2-methyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide
Uniqueness
Compared to similar compounds, 2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide exhibits unique properties due to the presence of the methyl group on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and overall stability, making it a distinct and valuable compound for various research applications .
Properties
Molecular Formula |
C22H28N2O |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-methyl-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C22H28N2O/c1-17-10-12-19(13-11-17)21(24-14-6-3-7-15-24)16-23-22(25)20-9-5-4-8-18(20)2/h4-5,8-13,21H,3,6-7,14-16H2,1-2H3,(H,23,25) |
InChI Key |
XYLNAHVWRMFSGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2C)N3CCCCC3 |
Origin of Product |
United States |
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